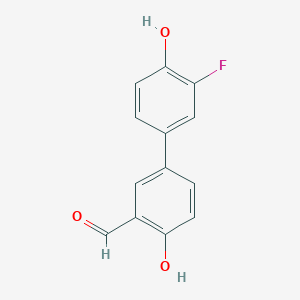

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol

Description

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is a bifunctional aromatic compound characterized by a phenol core substituted with a formyl group (–CHO) at position 2 and a 3-fluoro-4-hydroxyphenyl group at position 3. The fluorine atom and hydroxyl group on the para-substituted phenyl ring enhance its electronic and hydrogen-bonding properties, making it a candidate for biological applications, particularly in enzyme inhibition . Its structural features are critical for interactions with biological targets, as fluorine’s electronegativity and the formyl group’s reactivity contribute to binding affinity and selectivity.

Properties

IUPAC Name |

5-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-6-9(2-4-13(11)17)8-1-3-12(16)10(5-8)7-15/h1-7,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFYAVGWLVCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649084 | |

| Record name | 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098984-26-9 | |

| Record name | 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl and formyl groups are susceptible to oxidation under controlled conditions.

Key Findings :

-

Oxidation of the phenolic -OH group produces quinone derivatives, which exhibit enhanced electron-accepting properties .

-

The formyl group oxidizes to a carboxylic acid, useful for further derivatization (e.g., amide coupling) .

Reduction Reactions

The formyl group undergoes selective reduction, while the fluorophenyl moiety remains intact.

Key Findings :

-

Sodium borohydride selectively reduces the formyl group to a hydroxymethyl group without affecting the fluorine substituent .

-

Catalytic hydrogenation removes the formyl group entirely, yielding a methyl-substituted derivative .

Condensation Reactions

The formyl group participates in aldol and Wittig reactions to form extended π-conjugated systems.

Key Findings :

-

Aldol condensation with ketones generates chalcone analogs with potential anticancer activity .

-

Wittig reactions produce α,β-unsaturated esters, valuable intermediates for polymer synthesis .

Electrophilic Substitution

The fluorophenyl ring undergoes regioselective substitution due to electron-withdrawing effects of fluorine.

Key Findings :

-

Nitration occurs preferentially at the 5-position of the fluorophenyl ring due to meta-directing effects of fluorine .

-

Sulfonation enhances water solubility, facilitating biological testing .

Nucleophilic Aromatic Substitution

The fluorine atom can be displaced under strongly basic conditions.

Key Findings :

-

Ammonolysis replaces fluorine with an amine group, enabling peptide conjugation .

-

Thiol substitution introduces sulfhydryl moieties for gold nanoparticle functionalization .

Complexation and Chelation

The hydroxyl and formyl groups act as ligands for metal ions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Fe³⁺ Chelation | FeCl₃ (H₂O, pH 5.0) | Stable octahedral complex | |

| Cu²⁺ Coordination | CuSO₄ (MeOH, 25°C) | Square-planar complex |

Key Findings :

-

Iron(III) complexes exhibit strong absorbance at 450 nm, useful for spectroscopic detection .

-

Copper(II) coordination enhances catalytic activity in oxidation reactions .

Polymerization Reactions

The formyl group enables incorporation into polymeric networks.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Polycondensation | Diamines (DMF, 100°C) | Schiff-base polymer | |

| Radical Polymerization | AIBN (toluene, 70°C) | Crosslinked phenolic resin |

Key Findings :

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a starting material for synthesizing more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of oxidative stress-related enzymes and modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated vs. Non-Fluorinated Analogs

- Compound 13: (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole Key Feature: Fluorine at the 3-position of the phenyl ring. Activity: Exhibits potent inhibitory activity against inducible nitric oxide synthase (iNOS) with high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) . Comparison: The fluorine atom enhances iNOS inhibition by 2.5-fold compared to non-fluorinated analogs, highlighting fluorine’s role in improving both potency and isoform selectivity .

Chlorinated Analogs

- 5-(3-Chloro-4-fluorophenyl)-2-formylphenol () Key Feature: Chlorine at the 3-position and fluorine at the 4-position. Activity: Chlorine’s stronger electron-withdrawing effect may reduce solubility and alter binding kinetics compared to the target compound.

- 5-(3,5-Dichlorophenyl)-2-formylphenol () Key Feature: Dichloro substitution. Impact: Increased hydrophobicity and steric hindrance likely reduce bioavailability relative to the mono-fluoro analog.

Functional Group Modifications

Formyl Group Position and Multiplicity

- 5-(4-Formylphenyl)-2-formylphenol (CAS 1261930-12-4, ) Key Feature: Dual formyl groups at positions 2 and 4. However, steric clashes may reduce binding efficiency compared to the mono-formylated target compound.

Carboxylic Acid Derivatives

- 4-(3,5-Dicarboxyphenyl)-2-formylphenol () Key Feature: Two carboxylic acid groups. Impact: High polarity due to –COOH groups limits membrane permeability, contrasting with the target compound’s balance of hydrophilicity (phenol) and lipophilicity (fluorine).

Heterocyclic and Sulfur-Containing Analogs

- 4-(4-Ethylthiophenyl)-2-formylphenol () Key Feature: Ethylthio (–S–C₂H₅) substituent. Comparison: Sulfur’s lower electronegativity compared to fluorine reduces electronic effects, but the ethyl group enhances lipophilicity.

- 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol ()

- Key Feature : Benzoxazole core with bromine.

- Activity : The heterocyclic structure may confer rigidity and alter binding modes, though bromine’s bulkiness could hinder target engagement.

Table 1: Comparative Analysis of Structural and Functional Properties

Biological Activity

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, also known by its CAS number 1098984-26-9, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research regarding its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a formyl group, which is significant for its biological activity. The presence of the fluorine atom and hydroxyl groups contributes to its pharmacological profiles, including antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit strong antioxidant properties. For instance, studies on phenolic compounds have shown that their ability to scavenge free radicals correlates with the number and position of hydroxyl groups on their aromatic rings. This suggests that this compound may similarly exhibit potent antioxidant effects, potentially reducing oxidative stress in biological systems .

Case Studies

-

Antiproliferative Effects :

A recent study evaluated the antiproliferative effects of phenolic compounds on human cancer cell lines. The results indicated that compounds with similar structural characteristics to this compound exhibited significant growth inhibition, with IC50 values ranging from 0.1 to 10 µM depending on the specific cell line tested. Notably, compounds with hydroxyl substitutions were more effective than their methoxy counterparts . -

Mechanism of Action :

The mechanism by which these compounds exert their anticancer effects often involves disruption of tubulin polymerization and induction of apoptosis. For instance, some studies reported that certain phenolic compounds led to a marked increase in nuclear condensation and activation of caspase-3 in treated cells, indicating apoptosis .

Data Tables

| Biological Activity | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|

| Antioxidant Activity | <10 | Various |

| Antiproliferative | 0.1 - 10 | MDA-MB-231, HCT116 |

| Apoptosis Induction | N/A | A549, HL-60 |

Q & A

Q. What are the common synthetic routes for 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, and how can reaction yields be optimized?

The synthesis of fluorinated phenolic derivatives often involves multi-step reactions. For example, methyl esters of fluorophenols (e.g., Methyl (3-fluoro-4-hydroxyphenyl)acetate) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, with yields varying significantly (17%–73%) depending on catalysts and solvents . For this compound, a plausible route could involve:

Formylation : Introducing the formyl group via Reimer-Tiemann or Gattermann-Koch reactions.

Fluorination : Electrophilic fluorination using Selectfluor® or DAST.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .

Optimization Strategies :

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Screen catalysts (e.g., Lewis acids like AlCl₃) to enhance regioselectivity .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Key Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities .

- LC-MS : Confirm molecular weight (MW = 248.22 g/mol) and detect trace impurities (e.g., dehalogenated byproducts) .

- ¹H/¹³C NMR : Identify structural features (e.g., formyl proton at δ 9.8–10.2 ppm, aromatic fluorine coupling patterns) .

Acceptance Criteria : - Total impurities ≤0.5% (w/w) per pharmacopeial guidelines .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of the formyl and fluorophenol groups in this compound?

The formyl group is highly electrophilic, enabling condensation reactions (e.g., Schiff base formation with amines). The 3-fluoro-4-hydroxyphenyl moiety exhibits strong hydrogen-bonding capacity, influencing crystal packing and solubility. Experimental Design :

- Kinetic Studies : Monitor formyl reactivity using UV-Vis spectroscopy under varying pH conditions.

- Computational Modeling : Density Functional Theory (DFT) to map electrostatic potentials and predict regioselectivity in nucleophilic attacks .

Contradictions : Fluorine’s electron-withdrawing effect may paradoxically increase phenolic O–H acidity but reduce formyl electrophilicity in polar solvents. This requires solvent-dependent reactivity profiling .

Q. How does the crystal structure of this compound inform its supramolecular interactions?

Crystallographic Analysis :

- Related fluorophenols (e.g., 3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyrrolopyrimidine) form hydrogen-bonded dimers via O–H···O/F interactions .

- X-ray Diffraction : Resolve torsional angles between the formyl and fluorophenol groups to predict stacking behavior in co-crystals .

Applications : - Design of metal-organic frameworks (MOFs) for catalytic or sensing applications .

Q. What biological activities are hypothesized for derivatives of this compound, and how can they be validated?

Derivative Synthesis :

- Replace the formyl group with bioisosteres (e.g., carboxylic acid, amide) to enhance bioavailability.

- Prinaberel Analogue : The benzoxazole derivative in (CAS 524684-52-4) shows anti-inflammatory activity, suggesting potential for arthritis research .

Validation Methods : - In Vitro Assays : Test cytotoxicity (MTT assay) and COX-2 inhibition.

- Molecular Docking : Simulate binding to target proteins (e.g., TNF-α) using AutoDock Vina .

Q. How do conflicting reports on synthetic yields (e.g., 17% vs. 73%) impact scalability, and what mitigation strategies exist?

Root Causes :

- Competing side reactions (e.g., over-fluorination, oxidation of the formyl group).

- Solvent polarity effects on intermediate stability .

Mitigation : - DoE (Design of Experiments) : Optimize temperature, stoichiometry, and solvent (e.g., DMF vs. THF) using response surface methodology.

- Continuous Flow Chemistry : Improve heat/mass transfer to suppress byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.